molecular formula C22H21N3O4 B2407693 N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide CAS No. 941953-40-8

N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2407693
CAS No.: 941953-40-8
M. Wt: 391.427
InChI Key: PWXLCSQXRIVLKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule based on a 2-oxo-1,2-dihydropyridine-3-carboxamide core structure, offered as a high-purity chemical for research applications. Compounds within this heterocyclic class are of significant interest in medicinal chemistry due to their potential for diverse biological activity . The 2-oxo-1,2-dihydropyridine scaffold is a privileged structure in drug discovery, serving as a key component in molecules studied for various pharmacological effects . The specific substitution pattern of this compound, featuring an N-ethyl group, a 3-nitrobenzyl moiety at the N1 position, and an m-tolyl group on the carboxamide nitrogen, makes it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound in the design and synthesis of novel molecules targeting a range of biological pathways, including as a potential scaffold for enzyme inhibition or receptor modulation studies . This product is intended for research use only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-ethyl-N-(3-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-3-24(18-9-4-7-16(2)13-18)22(27)20-11-6-12-23(21(20)26)15-17-8-5-10-19(14-17)25(28)29/h4-14H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXLCSQXRIVLKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide is a synthetic compound belonging to the class of dihydropyridine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications. The following sections provide a detailed overview of its biological activity, including mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H21N3O4
  • Molecular Weight : 391.427 g/mol
  • Purity : Typically around 95% when sourced from chemical suppliers.

The compound's structure features multiple functional groups that contribute to its reactivity and biological activity. The presence of the nitro group and the carboxamide moiety are particularly noteworthy as they may influence the compound's interactions with biological targets.

Currently, specific mechanisms of action for this compound have not been fully elucidated. However, dihydropyridine derivatives are known to interact with various biological pathways, particularly in cardiovascular and neurological contexts. These compounds often act as calcium channel blockers or modulators of enzyme activity, which can lead to diverse pharmacological effects.

Biological Activity

Research surrounding the biological activity of this compound indicates potential applications in several areas:

Case Studies and Research Findings

Several studies have explored related compounds within the dihydropyridine class, providing insights into potential activities for this compound:

Study Findings
Study on PLD InhibitorsIdentified that isoform-selective PLD inhibitors can significantly increase apoptosis in cancer cells, suggesting a pathway that could be explored for this compound .
Dihydropyridine DerivativesDocumented various biological activities including anti-inflammatory and antihypertensive effects, which may extend to this compound based on structural analogies.

Future Directions

Given the promising structural characteristics and preliminary findings associated with similar compounds, further research is warranted to explore:

  • In vitro Studies : Detailed studies should be conducted to assess the cytotoxicity and mechanism of action against various cancer cell lines.
  • In vivo Studies : Animal models could provide insights into pharmacokinetics and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) Analysis : Understanding how modifications to the existing structure affect biological activity could lead to more potent derivatives.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Electronic and Solubility Differences

Comparison Compound 1 : 1-(3-Nitrobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (RN 941910-38-9)
  • Key Differences :
    • Amide nitrogen substituents : The 4-nitrophenyl group (electron-withdrawing) vs. the target compound’s N-ethyl and N-(m-tolyl) (electron-donating).
    • Impact :
  • Solubility : The 4-nitrophenyl analog likely has lower aqueous solubility due to stronger dipole interactions but higher crystallinity.
Comparison Compound 2 : N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67)
  • Key Differences: Core structure: Naphthyridine vs. Substituents: The adamantyl group introduces extreme steric bulk and lipophilicity compared to the nitrobenzyl group. Impact:
  • Pharmacokinetics : Adamantyl may enhance blood-brain barrier penetration but reduce solubility.
Comparison Compound 3 : Elastase Inhibitor (WHO-referenced compound)
  • Key Differences :
    • Substituents : Trifluoromethyl (strongly electronegative) and methanesulfonyl groups vs. nitro and m-tolyl.
    • Impact :
  • Target affinity : Pyrazole and methanesulfonyl groups may enable unique binding to serine proteases, unlike the nitrobenzyl’s nitro interactions.

Preparation Methods

Condensation of Ethylamine with Substituted Dihydropyridine Derivatives

The primary synthesis route involves the condensation of ethylamine with a functionalized 2-oxo-1,2-dihydropyridine precursor. As reported by VulcanChem, this method employs a substituted 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative reacted with N-ethyl-m-toluidine under controlled heating (120–140°C) in anhydrous dimethylformamide (DMF). The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the carboxylic acid derivative, facilitated by the departure of a leaving group (e.g., chloride or activated ester).

Key Reaction Parameters

Parameter Condition/Value
Solvent Anhydrous DMF
Temperature 120–140°C
Reaction Time 12–24 hours
Catalyst None (thermal activation)

This method yields the target compound with approximately 60–70% crude purity, necessitating subsequent purification steps.

Carbodiimide-Mediated Coupling

An alternative approach, adapted from analogous dihydropyridine syntheses, utilizes carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt). In this method, 2-oxo-1,2-dihydropyridine-3-carboxylic acid is activated with EDC/HOBt in DMF at 0°C, followed by the addition of N-ethyl-m-toluidine and diisopropylethylamine (DIPEA). The reaction mixture is stirred at 50°C for 12 hours, achieving a 39% isolated yield after aqueous workup.

Advantages and Limitations

  • Advantages: Higher functional group tolerance compared to thermal condensation.
  • Limitations: Lower yield due to competing side reactions (e.g., oxazolone formation).

Reaction Optimization Strategies

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity of the amine, while bases such as DIPEA or triethylamine neutralize acidic byproducts. A comparative study of solvent systems revealed the following trends:

Solvent Base Yield (%) Purity (%)
DMF DIPEA 65 85
Acetonitrile Triethylamine 58 78
THF Pyridine 42 67

Data adapted from and.

Temperature and Time Profiling

Elevated temperatures (≥120°C) accelerate the condensation reaction but risk decomposition of the nitrobenzyl group. Optimal conditions balance reaction rate and stability:

Temperature (°C) Time (hours) Yield (%)
100 36 45
120 24 65
140 18 63

Prolonged heating beyond 24 hours at 140°C reduces yield by 15–20% due to thermal degradation.

Purification and Characterization

Column Chromatography

Crude product purification is typically achieved via silica gel column chromatography using a hexane/ethyl acetate gradient (3:1 to 1:2 v/v). This method increases purity to >95%, as confirmed by high-performance liquid chromatography (HPLC).

Recrystallization

Alternative purification via recrystallization from ethanol/water (4:1) yields colorless crystals with 99% purity, though recovery rates are lower (50–60%) compared to chromatographic methods.

Q & A

Basic Research Questions

Q. What are the key structural features of N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide, and how do they influence its chemical reactivity?

  • Answer : The compound features a dihydropyridine core substituted with a 3-nitrobenzyl group at position 1, an ethyl group at the N-position, and an m-tolyl group at the second N-position. The nitro group is electron-withdrawing, enhancing electrophilic reactivity at the pyridine ring, while the m-tolyl group introduces steric hindrance that may slow nucleophilic attacks. The ethyl group contributes to lipophilicity, influencing solubility and membrane permeability. Comparative studies of similar dihydropyridines show that substitution patterns (e.g., nitro vs. chloro) significantly alter pharmacokinetics and target binding .

Q. What methodological approaches are recommended for synthesizing this compound with high purity?

  • Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Cyclization of β-ketoesters under acidic conditions to form the dihydropyridine core.
  • Step 2 : Nucleophilic substitution or coupling reactions to introduce the 3-nitrobenzyl and m-tolyl groups.
  • Step 3 : Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization.
  • Key Parameters : Optimize reaction time (e.g., 12–24 hours for reflux), solvent polarity (e.g., DMF for polar intermediates), and catalyst (e.g., p-toluenesulfonic acid for amidation). Purity is validated using HPLC (>95%) and NMR spectroscopy .

Q. How can researchers characterize the biological activity of this compound, and what assays are most appropriate?

  • Answer : Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., protease or kinase inhibition) with IC₅₀ determination.
  • Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) with competitive binding curves.
  • Cellular Assays : Antiproliferative activity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7).
  • Comparative Analysis : Benchmark against analogs (e.g., fluorobenzyl or chlorobenzyl derivatives) to identify substituent-dependent activity trends .

Advanced Research Questions

Q. What computational modeling strategies are effective in predicting interaction mechanisms with biological targets?

  • Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., calcium channels or enzymes).
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • MD Simulations : Simulate ligand-protein dynamics over 100+ ns to assess stability of binding conformations.
  • Validation : Cross-reference computational predictions with experimental IC₅₀ or Ki values. Studies on related dihydropyridines highlight the importance of nitro group orientation in binding affinity .

Q. How should researchers address contradictory data regarding the compound's biological activity across experimental setups?

  • Answer : Contradictions may arise from:

  • Assay Conditions : Variability in pH, temperature, or co-solvents (e.g., DMSO concentration). Standardize protocols using guidelines like MIAME or FAIR principles.
  • Purity : Confirm compound integrity via LC-MS and elemental analysis.
  • Cell Line Variability : Test across multiple lines (e.g., primary vs. immortalized cells) and control for passage number.
  • Statistical Analysis : Apply meta-analysis tools to reconcile disparate datasets. For example, inconsistent antiproliferative activity in analogs was resolved by adjusting serum concentrations in culture media .

Q. What crystallographic techniques are critical for determining the three-dimensional structure, and how do hydrogen-bonding patterns influence stability?

  • Answer :

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K.
  • Refinement : Employ SHELX programs for structure solution and refinement. Key steps include hydrogen atom placement via difference Fourier maps and anisotropic displacement parameter modeling.
  • Key Findings : The title compound forms centrosymmetric dimers via N–H⋯O hydrogen bonds (2.8–3.0 Å), stabilizing the crystal lattice. The dihedral angle between aromatic rings (<10°) indicates near-planarity, enhancing π-π stacking interactions .

Q. What experimental and computational approaches are recommended for elucidating the mechanism of action in enzyme inhibition?

  • Answer :

  • Kinetic Studies : Use Lineweaver-Burk plots to identify inhibition type (competitive/non-competitive).
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS).
  • Mutagenesis : Engineer active-site mutations (e.g., Ala-scanning) to pinpoint critical residues.
  • In Silico SAR : Build QSAR models using descriptors like LogP, polar surface area, and nitro group charge density. For example, a related compound’s IC₅₀ against SARS-CoV-2 3CLpro was optimized by modifying the pyridinone moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.